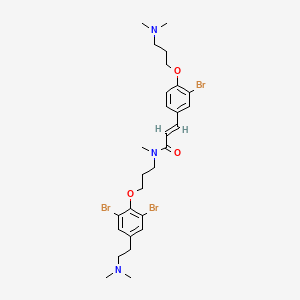
Cefonicid(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefonicid(2-) is a cephalosporin carboxylic acid anion. It is a conjugate base of a cefonicid.
Applications De Recherche Scientifique
Antimicrobial Efficacy
Cefonicid, a second-generation cephalosporin, exhibits effectiveness against various bacteria, including enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. It's used for treating urinary tract, respiratory tract, and soft tissue infections. However, its use is not recommended for severe staphylococcal infections due to limited efficacy (Saltiel & Brogden, 2020).
Pharmaceutical Development
Recent research has focused on optimizing the synthesis of Cefonicid for better yield and stability. A new method for synthesizing cefonicid benzathine salt, offering improved yield and product stability, has been developed, enhancing its attractiveness for the international market (Comito et al., 2022). Additionally, efficient pilot-scale synthesis of cefonicid at room temperature has been explored to streamline production, reduce costs, and improve sustainability (Comito et al., 2022).
Novel Formulations
Supercritical antisolvent micronization techniques have been applied to Cefonicid, leading to the production of sub-microparticles with varied morphologies. This process allows for the modification of drug properties, including solubility and bioavailability (Reverchon & Marco, 2004).
Pharmacokinetics
Studies have investigated the pharmacokinetics of cefonicid in different populations, including children, highlighting its rapid absorption and potential for single daily dose administration (Furlanut et al., 2004).
Analytical Methods
Analytical techniques like square-wave stripping voltammetry have been developed for measuring cefonicid concentrations in biological samples, aiding in clinical and research applications (Radi et al., 2003).
Protein Interactions
Research into cefonicid's interaction with proteins like bovine serum albumin and bovine transferrin using spectroscopy and molecular docking studies provides insights into its pharmacodynamics and potential implications for therapy (Duan et al., 2017).
Propriétés
Nom du produit |
Cefonicid(2-) |
|---|---|
Formule moléculaire |
C18H16N6O8S3-2 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/p-2/t11-,13-,16-/m1/s1 |
Clé InChI |
DYAIAHUQIPBDIP-AXAPSJFSSA-L |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-] |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)



![2,5-Diphenyl-3-[(4-fluorophenyl)seleno]selenophene](/img/structure/B1261405.png)





![TG(16:0/16:0/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1261413.png)

